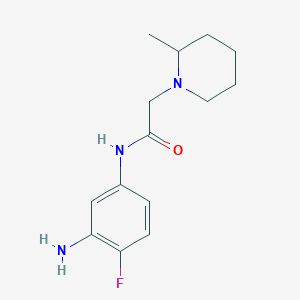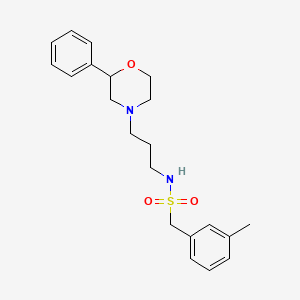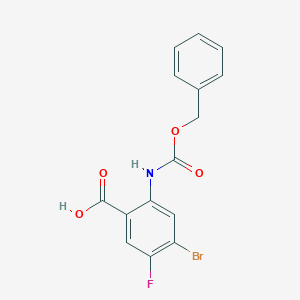
2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide, also known as DFB or DFB-Br, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
Crystal Structure Analysis
Studies on related compounds, such as benzamides with thiophene moieties, have been conducted to understand their crystal structures, which are crucial for determining their chemical properties and potential applications. For example, the crystal structure of a compound similar to the specified chemical was analyzed through X-ray diffraction, revealing stabilizing interactions like N–H···S and π···π interactions between the rings (Sharma et al., 2016). Such analyses provide insight into the molecular arrangement that could influence the compound's reactivity and binding properties.
Antimicrobial Activity
Derivatives of benzamides, including those with difluoromethyl groups and thiophene units, have been synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated significant activity against bacteria and fungi, suggesting the potential of these derivatives in developing new antimicrobial agents (Limban et al., 2011). This area of research is crucial for addressing the growing concern of antibiotic resistance.
Material Science Applications
In material science, the synthesis and application of fluorinated compounds, including those related to "2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide," have been explored. For instance, studies have investigated the gelation properties of highly fluorinated bis-benzamides, which could have implications for developing new materials with specific mechanical or chemical properties (Loiseau et al., 2002).
Drug Discovery and Development
The chemical structure and modifications of benzamide derivatives, including the incorporation of difluoromethyl and thiophene groups, have been of interest in drug discovery. These compounds have been evaluated for various biological activities, such as antiarrhythmic effects, showcasing their potential in the development of new therapeutic agents (Banitt et al., 1977).
Synthesis and Chemical Reactivity
Research has also focused on the synthesis of related compounds, exploring their chemical reactivity and potential applications in organic synthesis. The development of new synthetic methods could lead to the creation of compounds with novel properties or improved biological activity. For example, studies have detailed the chemoselective N-benzoylation of aminophenols, which could be relevant for the synthesis of compounds with similar structures to "this compound" (Singh et al., 2017).
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NOS2/c14-13(15)19-11-4-2-1-3-10(11)12(17)16-7-9-5-6-18-8-9/h1-6,8,13H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCSQBGCYWLEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2604653.png)






![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2604664.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2604666.png)




![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methoxybenzamide](/img/structure/B2604675.png)